molecular formula C12H17NO B1350241 4-(2-Methylphenoxy)piperidine CAS No. 63843-42-5

4-(2-Methylphenoxy)piperidine

Cat. No. B1350241
CAS RN: 63843-42-5
M. Wt: 191.27 g/mol
InChI Key: MLLZZLRYRWFFRQ-UHFFFAOYSA-N
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Description

“4-(2-Methylphenoxy)piperidine” is a compound that belongs to the family of piperidine derivatives. It has a molecular weight of 241.76 . The IUPAC name for this compound is 4-[(2-methylphenoxy)methyl]piperidine hydrochloride .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various catalysts have been employed in these reactions .


Molecular Structure Analysis

The molecular structure of “4-(2-Methylphenoxy)piperidine” includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C13H19NO.ClH/c1-11-4-2-3-5-13 (11)15-10-12-6-8-14-9-7-12;/h2-5,12,14H,6-10H2,1H3;1H .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical state of “4-(2-Methylphenoxy)piperidine” is solid . It has a molecular weight of 241.76 .

Scientific Research Applications

Synthesis and Polymer Applications

Synthesis and Characterization of Hindered‐Phenol‐Containing Amine Moieties as Antioxidants for Polypropylene Copolymers : Hindered-phenol-containing amine moieties, including compounds related to "4-(2-Methylphenoxy)piperidine," were synthesized and evaluated for their effectiveness as antioxidants in polypropylene copolymers. These compounds demonstrated enhanced thermal stability, showcasing their potential in improving the durability of polymer materials (Desai et al., 2004).

Molecular Structure and Stability

Molecular Structure of (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate : The molecular and crystal structure of a compound similar to "4-(2-Methylphenoxy)piperidine" was analyzed, revealing hydrogen-bonded dimers stabilized by C-H…π and C-H…O interactions. This structural insight could inform the design of new materials and compounds with specific properties (Khan et al., 2013).

Material Science and Engineering

New Combined Phenol/Hindered Amine Photo- and Thermal-Stabilizers Based on Toluene-2,4-diisocyanate : Research into combined phenol/hindered amine stabilizers for polypropylene highlighted the potential of specific piperidine derivatives in significantly enhancing material resistance to thermal and photo-oxidation, indicating broad applications in enhancing material longevity (Mosnáček et al., 2003).

Antioxidant and Anti-inflammatory Applications

Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides : Piperidine derivatives were synthesized and evaluated for their antioxidant and anti-inflammatory activities. This research suggests that structural modifications to piperidine compounds can lead to significant biological activities, offering potential applications in developing new therapeutic agents (Geronikaki et al., 2003).

Environmental Applications

An FTIR Spectroscopic Study on CO2 Absorption Characteristics of Heterocyclic Amines : The study on CO2 absorption by piperidine and its derivatives provides insights into the potential use of these compounds in carbon capture technologies. The findings suggest variations in molecular structure significantly impact the efficiency of CO2 absorption, highlighting the role of such compounds in addressing environmental challenges (Robinson et al., 2011).

Safety And Hazards

This compound causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This field is expected to continue to grow and evolve, with ongoing research into the synthesis and pharmacological applications of piperidine derivatives .

properties

IUPAC Name

4-(2-methylphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10-4-2-3-5-12(10)14-11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLZZLRYRWFFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395042
Record name 4-(2-methylphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylphenoxy)piperidine

CAS RN

63843-42-5
Record name 4-(2-methylphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

By following the manipulative procedure described in Example 1(b), a solution of 8.3 g of 1-benzyl-4-(o-tolyloxy)piperidine in 100 ml. of ethanol produces a colorless oil of 4-(o-tolyloxy)piperidine.
Name
1-benzyl-4-(o-tolyloxy)piperidine
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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